
1-ethyl-4-nitroso-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-4-nitroso-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-4-nitroso-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including diazotization and nitrosation reactions. For example, analogs like 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine are synthesized via condensation of pyrazole precursors with aryl diazonium salts under acidic conditions (yields ~69–71%) . Key parameters include:
- Temperature control : Reactions often proceed at 0–5°C to stabilize reactive intermediates (e.g., nitroso groups).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., ethyl groups at δ 1.2–1.4 ppm, nitroso protons at δ 8.5–9.0 ppm) .
- Mass spectrometry (MS) : EI-MS confirms molecular weight (e.g., m/z 249 for related pyrazole derivatives) .
- X-ray crystallography : Resolves spatial arrangement, particularly for nitroso group geometry .
Q. What biological assays are typically used to evaluate the compound’s activity?
- Enzyme inhibition assays : Measure IC50 values against targets like kinases or oxidoreductases.
- Receptor binding studies : Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .
- Cytotoxicity screening : MTT assays in cancer cell lines assess therapeutic potential .
Advanced Research Questions
Q. How can researchers address stability challenges of the nitroso group during synthesis or storage?
The nitroso group is prone to decomposition via oxidation or dimerization. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.
- Low-temperature storage : Store at –20°C in dark conditions to prevent photodegradation.
- Stabilizing agents : Add antioxidants (e.g., BHT) to reaction mixtures .
Q. How do structural modifications influence the compound’s biological activity?
Comparative studies of pyrazole analogs reveal:
Substituent | Effect on Activity | Reference |
---|---|---|
Ethyl at N1 | Enhances metabolic stability | |
Nitroso at C4 | Increases electrophilicity, improving enzyme inhibition | |
Fluorine at C5 | Modulates bioavailability via lipophilicity | |
Rational design should balance electronic (e.g., nitroso electrophilicity) and steric (e.g., ethyl group bulk) effects . |
Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?
- Data validation : Cross-check NMR/MS with computational tools (e.g., DFT calculations for 13C shifts).
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize bioactivity data.
- Structural analogs : Compare with compounds like 1-ethyl-4-iodo-1H-pyrazol-3-amine to isolate substituent-specific effects .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cytochrome P450).
- MD simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories).
- QSAR models : Relate substituent properties (e.g., Hammett σ constants) to IC50 values .
Q. Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s cytotoxicity in different cell lines?
Discrepancies may arise from:
- Cell-specific uptake : Variations in membrane transporters (e.g., ABC efflux pumps).
- Metabolic activation : Liver microsomes may convert prodrugs to active metabolites, altering toxicity profiles.
- Assay endpoints : MTT (mitochondrial activity) vs. apoptosis markers (caspase-3) measure distinct pathways .
Q. Methodological Recommendations
- Synthesis optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent ratios) .
- Bioactivity validation : Combine in vitro assays with ex vivo models (e.g., liver microsome stability tests) .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-ethyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-9-5(6)4(8-10)3-7-9/h3H,2,6H2,1H3 |
InChI Key |
DNWBJBVXTUSJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N=O)N |
Origin of Product |
United States |
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